molecular formula C12H9NO3 B3005032 Methyl 4-formylquinoline-8-carboxylate CAS No. 2059938-40-6

Methyl 4-formylquinoline-8-carboxylate

Cat. No.: B3005032
CAS No.: 2059938-40-6
M. Wt: 215.208
InChI Key: PVSREZRTSGTDRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formylquinoline-8-carboxylate typically involves the formylation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the quinoline ring . The reaction conditions generally include heating the reactants under reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-formylquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the formyl and carboxylate groups.

    Methyl 4-hydroxyquinoline-8-carboxylate: A derivative with a hydroxyl group instead of a formyl group.

    Methyl 4-aminoquinoline-8-carboxylate: A derivative with an amino group at the 4-position.

Uniqueness: Methyl 4-formylquinoline-8-carboxylate is unique due to the presence of both formyl and carboxylate groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications .

Properties

IUPAC Name

methyl 4-formylquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-16-12(15)10-4-2-3-9-8(7-14)5-6-13-11(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSREZRTSGTDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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